propachlor ESA

概要

説明

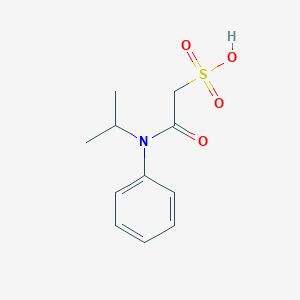

Propachlor ethanesulfonic acid is a metabolite of the herbicide propachlor. It is an organosulfonic acid that is 2-oxoethanesulfonic acid substituted by a phenyl (propan-2-yl)amino group at position 2 . Propachlor ethanesulfonic acid is commonly found in water supplies near agricultural production areas and is used on various crops including corn and soybeans .

準備方法

Synthetic Routes and Reaction Conditions

Propachlor ethanesulfonic acid is typically synthesized through the degradation of propachlor. The degradation process involves microbial action that converts propachlor into its ethanesulfonic acid metabolite . The synthetic route involves the transformation of propachlor through nucleophilic substitution by dithionite, resulting in the formation of propachlor ethanesulfonic acid .

Industrial Production Methods

Industrial production of propachlor ethanesulfonic acid involves the large-scale synthesis of propachlor followed by its controlled degradation to produce the ethanesulfonic acid metabolite. This process is carried out under specific conditions to ensure the efficient conversion of propachlor to propachlor ethanesulfonic acid .

化学反応の分析

Types of Reactions

Propachlor ethanesulfonic acid undergoes several types of chemical reactions, including:

Nucleophilic Substitution: Propachlor ethanesulfonic acid is formed through nucleophilic substitution reactions involving dithionite.

Dechlorination: The dechlorination of propachlor is a key step in the formation of propachlor ethanesulfonic acid.

Common Reagents and Conditions

Dithionite: Used as a nucleophilic reagent for the dechlorination of propachlor.

Microbial Action: Microbial degradation is a natural process that converts propachlor to propachlor ethanesulfonic acid.

Major Products Formed

Propachlor Ethanethiol: An intermediate product formed during the dechlorination of propachlor.

Propachlor Ethanethiol Sulfonic Acid: Another intermediate product formed during the transformation of propachlor.

科学的研究の応用

Introduction to Propachlor ESA

This compound (propachlor ethane sulfonic acid) is a metabolite of the herbicide propachlor, which is widely used in agricultural practices for weed control. As an organosulfonic acid, this compound has garnered attention due to its environmental persistence and potential impacts on aquatic ecosystems. This article explores the scientific applications of this compound, focusing on its effects on biological systems, its behavior in environmental contexts, and its implications for agricultural practices.

Chemical Properties and Environmental Behavior

This compound is characterized by its chemical formula and is recognized for its stability in various environmental conditions. Its persistence in soil and water makes it a significant contaminant of concern in agricultural regions. Studies have shown that this compound can bioaccumulate in aquatic organisms, leading to oxidative stress and other adverse biological effects .

Research has demonstrated that this compound can have detrimental effects on non-target organisms, particularly aquatic species. For instance, studies involving the model organism Mytilus galloprovincialis have shown significant bioaccumulation of this compound in soft tissues, leading to increased oxidative stress levels in gills and digestive glands . These findings highlight the need for careful monitoring of this compound levels in water bodies affected by agricultural runoff.

Case Study: Impact on Mytilus galloprovincialis

A detailed study assessed the fitness of Mytilus galloprovincialis after exposure to this compound. The results indicated that prolonged exposure (10-20 days) resulted in measurable physiological stress, suggesting that even low concentrations can affect marine life significantly .

Transformation and Degradation Mechanisms

The transformation of propachlor into its metabolite, this compound, occurs through various biochemical pathways. One notable study examined the reaction kinetics between propachlor and thiourea in soil environments, revealing that the presence of thiourea significantly enhances the degradation rate of propachlor . This transformation was characterized by second-order kinetics, suggesting that soil amendments could be a viable strategy for mitigating the environmental impact of propachlor.

Table 2: Reaction Kinetics of Propachlor with Thiourea

| Condition | Rate Constant (k) | Activation Energy (kJ/mol) |

|---|---|---|

| Aqueous Solution | 0.012 | 59.8 |

| Thiourea-Amended Soil | 0.025 | 46.5 |

Applications in Agriculture

The primary application of this compound lies in its role as a marker for assessing the environmental impact of herbicides in agricultural settings. Understanding its behavior helps in developing better management practices to reduce contamination risks. Furthermore, research into bioremediation strategies utilizing thiourea amendments indicates potential pathways for reducing residual herbicide levels in soils .

Recommendations for Agricultural Practices

- Monitoring : Regular monitoring of this compound levels in water bodies adjacent to agricultural lands.

- Soil Amendments : Implementing thiourea amendments to enhance degradation rates of herbicides.

- Research : Continued research into the ecological impacts of this compound on non-target species.

作用機序

The primary mechanism of action of propachlor ethanesulfonic acid involves the dechlorination of propachlor through nucleophilic substitution by dithionite . This process results in the formation of sulfur nucleophile substituted compounds, including propachlor ethanesulfonic acid . The molecular targets and pathways involved in this transformation include the activation of dithionite and the subsequent nucleophilic attack on the propachlor molecule .

類似化合物との比較

Propachlor ethanesulfonic acid is similar to other chloroacetanilide herbicide metabolites, such as:

Acetochlor Ethanethiol Sulfonic Acid: Another herbicide metabolite with similar chemical properties.

Alachlor Ethanethiol Sulfonic Acid: Shares similar degradation pathways and environmental impact.

Metolachlor Ethanethiol Sulfonic Acid: Exhibits similar chemical reactions and applications.

Propachlor ethanesulfonic acid is unique due to its specific molecular structure and the conditions required for its formation. Its role as a metabolite of propachlor distinguishes it from other similar compounds .

生物活性

Propachlor ethanolic sulfonic acid (PROP-ESA) is a primary metabolite of the herbicide propachlor, classified as a chloroacetanilide. Its molecular formula is with a molecular weight of 257.31 g/mol. The environmental implications of PROP-ESA, particularly its biological activity and toxicity to non-target organisms, have become a focal point of research due to its widespread use in agriculture.

PROP-ESA exhibits biological activity primarily through oxidative stress mechanisms in aquatic organisms. Studies have demonstrated that exposure to PROP-ESA can lead to significant biochemical changes, including alterations in cell viability and oxidative stress markers in model organisms like Mytilus galloprovincialis (Mediterranean mussel).

Key Findings from Research Studies

-

Oxidative Stress and Bioconcentration :

- A study assessed the long-term effects of PROP-ESA at environmentally relevant concentrations (3.5 μg/L and 35 μg/L) over periods of 10 and 20 days. The bioconcentration factor (BCF) increased significantly from T1 (2.12) to T2 (5.30) at the lower concentration, indicating substantial accumulation in soft tissue .

- Malondialdehyde levels, a marker for lipid peroxidation, increased significantly in the gills at higher concentrations after 10 days, suggesting oxidative damage .

- Histopathological Changes :

- Cell Viability :

Comparative Toxicity Data

The following table summarizes the toxicity data for PROP-ESA compared to its parent compound, propachlor, across various aquatic species:

| Species | Endpoint | PROP-ESA Concentration | Propachlor Concentration |

|---|---|---|---|

| Scenedesmus vacuolatus | EC50 | 35.2 μg/L | Not available |

| Daphnia magna | LC50 | 7.8 mg/L | 6.9 mg/L |

| Rainbow Trout | 96h LC50 | 0.17 mg/L | 0.019 mg/L |

These findings indicate that while both compounds exhibit toxicity, the specific effects and concentrations vary significantly between species.

Long-Term Exposure Study

A comprehensive study focused on the chronic effects of PROP-ESA on Mytilus galloprovincialis. The study evaluated multiple biological endpoints including:

- Biochemical Profiles : No significant changes were observed in hemolymph profiles or hemocyte viability across exposure groups.

- Histopathological Observations : Significant damage was noted in gill structures, emphasizing the need for further investigation into long-term ecological impacts .

Environmental Implications

The rapid biodegradation of propachlor (approximately 4.91 days) raises concerns about the persistence of its metabolites like PROP-ESA in aquatic systems. The potential for bioaccumulation poses risks not only to individual species but also to broader ecological networks .

特性

IUPAC Name |

2-oxo-2-(N-propan-2-ylanilino)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-9(2)12(10-6-4-3-5-7-10)11(13)8-17(14,15)16/h3-7,9H,8H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSZJLBDHMMCAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20891452 | |

| Record name | 2-[(1-Methylethyl)phenylamino]-2-oxoethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123732-85-4 | |

| Record name | 2-[(1-Methylethyl)phenylamino]-2-oxoethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。